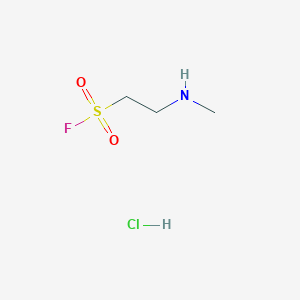

2-(Methylamino)ethanesulfonyl fluoride;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylamino)ethanesulfonyl fluoride hydrochloride, also known as MESNA, is a chemical compound that is widely used in scientific research. It is a thiol-containing compound that is used as a protective agent against the harmful effects of chemotherapy drugs. MESNA is also used as a reducing agent in various chemical reactions. In

Applications De Recherche Scientifique

Fluorinating Agents and Synthetic Applications

2-(Methylamino)ethanesulfonyl fluoride hydrochloride is part of a class of compounds utilized in synthetic chemistry for fluorination processes. Alkali metal fluorides, acting as efficient fluorinating agents, enable the synthesis of fluorinated compounds like 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes from corresponding sulfonates. These fluorinated derivatives are crucial in medicinal chemistry, agricultural chemistry, and material science due to their unique physicochemical properties. The utilization of such fluorinating agents highlights the importance of selective and efficient synthetic routes to access fluorinated molecules, which can significantly impact various fields by providing novel compounds with enhanced activity, stability, or other desired properties (Fritz-Langhals, 1994).

Environmental and Biological Impact Studies

The environmental and biological impacts of fluorinated compounds, such as those derived from perfluorooctanesulfonyl fluoride, have been extensively studied. Research into the presence of these compounds in human blood from various countries provides insights into their widespread distribution and potential health implications. These studies are critical for understanding the environmental persistence and bioaccumulation of fluorinated compounds, informing regulatory and safety assessments. The data on human exposure to perfluorochemicals is vital for developing guidelines and policies to protect human health and the environment from the potential adverse effects of these compounds (Kannan et al., 2004).

Advances in Fluorination Techniques

Innovative fluorination techniques, such as the development of new fluorinating agents, have significantly advanced the field of organic synthesis. The creation of fluorine-18-labeled diethylaminosulfur trifluoride (DAST) as a fluorinating agent exemplifies the progress in synthesizing fluorinated compounds for applications in nuclear medicine and radiotracer development. These advancements enable the selective introduction of fluorine atoms into organic molecules, facilitating the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications, thereby contributing to the advancement of medical science and patient care (Straatmann & Welch, 1977).

Biocatalytic Synthesis Involving Fluorinated Compounds

The biocatalytic synthesis of fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates the intersection of synthetic chemistry and biotechnology. Using engineered E. coli for the production of fluorinated compounds offers an environmentally friendly and efficient approach to synthesize molecules with potential applications in medicine, agriculture, and materials science. This biocatalytic method represents a sustainable alternative to traditional chemical synthesis, reducing the environmental impact and enhancing the safety of the production process of fluorinated compounds (Liu et al., 2022).

Propriétés

IUPAC Name |

2-(methylamino)ethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWMOVDYWOEXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)ethanesulfonyl fluoride;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)

![2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2557322.png)

![(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2557323.png)

![2-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557330.png)

![2-(2-Methoxyphenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2557332.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)

![2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2557335.png)

![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2557336.png)

![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)